4-甲基-N-(3-苯基丙基)苯胺

概览

描述

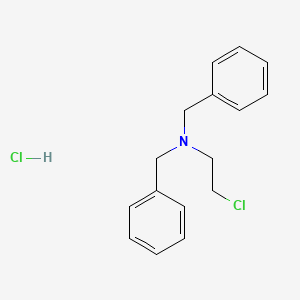

4-Methyl-N-(3-phenylpropyl)aniline is a biochemical used for proteomics research1. It has a molecular formula of C16H19N and a molecular weight of 225.33 g/mol12.

Synthesis Analysis

The synthesis of anilines, such as 4-methyl-N-(3-phenylpropyl)aniline, involves various methods and applications, including both classical and modern approaches3. The reactions, mechanisms, and catalysts involved in the formation of anilines from various precursors and substrates are discussed in detail in the literature3.

Molecular Structure Analysis

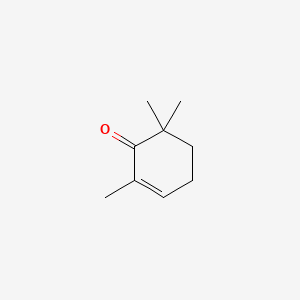

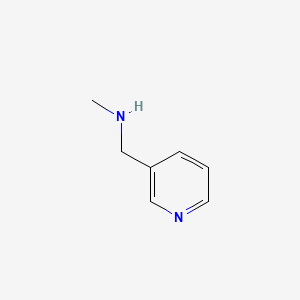

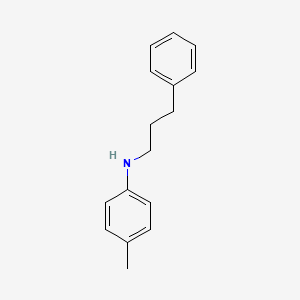

The molecular structure of 4-methyl-N-(3-phenylpropyl)aniline consists of a benzene ring attached to an amine group12. The exact structure can be determined using various analytical techniques.

Chemical Reactions Analysis

The chemical reactions involving 4-methyl-N-(3-phenylpropyl)aniline are not explicitly mentioned in the search results. However, the synthesis of anilines in general involves reactions such as direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions with Grignard reagents3.Physical And Chemical Properties Analysis

4-Methyl-N-(3-phenylpropyl)aniline has a molecular formula of C16H19N and a molecular weight of 225.33 g/mol12. More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科研应用

紫外光谱分析

- 对苯胺衍生物的研究,包括4-甲基-N-(3-苯基丙基)苯胺,突出它们的紫外(UV)光谱特性。这些化合物中氨基的N-甲基化增强了它们的电子给予能力,导致其UV光谱的巴托克移位。这一特性在涉及溶剂相互作用和氢键的研究中至关重要,这在各种化学过程中是重要的(Cumper & Singleton, 1968)。

电致发光应用

- 苯胺衍生物被用于电致发光。例如,类似N,N-二(6-苯基吡啶-2-基)苯胺的化合物已被用于开发高发光性能的四齿螯合铂配合物。这些配合物在有机发光二极管(OLED)应用中表现出高效率和一系列发射颜色(Vezzu et al., 2010)。

药物和染料的合成

- 苯胺衍生物,包括4-甲基-N-(3-苯基丙基)苯胺,在合成各种药物和染料中起着关键作用。它们被用作中间体,用于创造具有特定治疗或功能性质的化合物,如抗心律失常药物(Oinuma et al., 1990)和偶氮染料(Yazdanbakhsh et al., 2012)。

有机电子和聚合物

- 在有机电子领域,苯胺衍生物

缓蚀

- 苯胺衍生物也被研究作为缓蚀剂。例如,(NE)-N-(噻吩-3-基甲亚甲基)-4-({4-[(E)-(噻吩-2-基甲亚甲基)氨基]苯基}甲基)苯胺已经证明在金属腐蚀抑制中具有高效性,使其成为工业应用中有价值的化合物(Daoud et al., 2014)。

化学合成和反应

- 苯胺的衍生物在各种化学合成和反应研究中至关重要。它们作为关键中间体和试剂,在形成不同化学化合物中发挥作用。例如,它们在甲基N-苯基氨基甲酸酯的合成中的作用以及它们在可见光诱导的铱催化反应中的参与展示了它们在化学反应中的多功能性(Yalfani et al., 2015); (Lenhart & Bach, 2014)。

环境和健康监测

- 苯胺衍生物被用于开发环境和健康监测传感器。例如,基于N-甲基化的双功能金属有机框架用于检测尿液中苯胺的生物标志物4-氨基苯酚,说明了这些化合物在敏感和选择性检测方法中的应用。这种方法对监测苯胺暴露至关重要,这对公共健康和安全有重要意义(Jin & Yan, 2021)。

光物理学和材料科学

- 苯胺衍生物在光物理学和材料科学研究中起着关键作用。它们参与合成具有独特光学和电子性质的分子。例如,对4-(2,2-二苯乙烯基)-N,N-双[(4-甲基)苯基]苯胺等分子的合成和表征研究突出了它们在开发具有特定光电性能的材料中的应用,这对电子器件和材料科学的进展至关重要(Li-yin, 2013)。

Safety And Hazards

The safety data sheet for anilines indicates that they are considered hazardous by the 2012 OSHA Hazard Communication Standard5. They have acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. They can cause skin corrosion/irritation and serious eye damage/eye irritation6. Specific safety data for 4-methyl-N-(3-phenylpropyl)aniline was not found in the search results.

未来方向

The future directions for 4-methyl-N-(3-phenylpropyl)aniline are not explicitly mentioned in the search results. However, given its use in proteomics research1, it may have potential applications in the development of new biochemical research methods and technologies.

Please note that this information is based on the available search results and may not be comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.

性质

IUPAC Name |

4-methyl-N-(3-phenylpropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N/c1-14-9-11-16(12-10-14)17-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12,17H,5,8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBZCNSJZRBAFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60213856 | |

| Record name | p-Toluidine, N-phenylpropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60213856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-(3-phenylpropyl)aniline | |

CAS RN |

63980-34-7 | |

| Record name | p-Toluidine, N-phenylpropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063980347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Toluidine, N-phenylpropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60213856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。